![molecular formula C12H23Cl2N3 B7955753 1-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]piperazine dihydrochloride](/img/structure/B7955753.png)
1-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl]piperazine dihydrochloride is a chemical compound with the molecular formula C12H21N3. It is a derivative of piperazine, a versatile chemical used in various applications, including pharmaceuticals, agriculture, and industrial processes. This compound is known for its potential biological activity and is often studied for its effects on various biological systems.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through the reaction of 2,5-dimethyl-1H-pyrrole with 1-chloro-2-(piperazin-1-yl)ethane in the presence of a suitable base, such as triethylamine.
The reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature.
After the reaction is complete, the product is purified by recrystallization from an appropriate solvent, such as ethanol.
Industrial Production Methods:
Industrial production of this compound involves scaling up the laboratory synthesis methods.
Large-scale reactors and continuous flow systems are used to ensure consistent quality and yield.
Purification steps are optimized to handle larger volumes, often involving advanced techniques like column chromatography or crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the piperazine or pyrrole rings, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents like hydrogen peroxide or potassium permanganate.
Reduction reactions often involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution reactions typically use nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed:
Oxidation products may include hydroxylated or carboxylated derivatives.
Reduction products can include amines or other reduced forms.
Substitution products can vary widely, depending on the substituents introduced.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: The compound is investigated for its therapeutic potential, including its use as a lead compound in drug discovery.
Industry: It is used in various industrial applications, such as in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl]piperazine dihydrochloride exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol: This compound is structurally similar but lacks the piperazine ring, leading to different chemical properties and biological activities.
1-(2-Pyrrolidinyl)ethanol: Another related compound with a pyrrolidine ring instead of piperazine, resulting in different reactivity and applications.
N-(2-Pyrrolidinyl)ethanol:
These compounds share structural similarities but differ in their functional groups and overall molecular architecture, leading to unique properties and applications.
Properties
IUPAC Name |
1-[2-(2,5-dimethylpyrrol-1-yl)ethyl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3.2ClH/c1-11-3-4-12(2)15(11)10-9-14-7-5-13-6-8-14;;/h3-4,13H,5-10H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZVGHRPRUMMOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCN2CCNCC2)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane](/img/structure/B7955676.png)
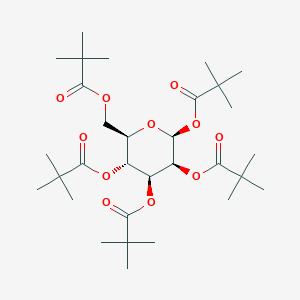

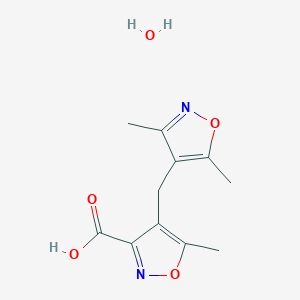
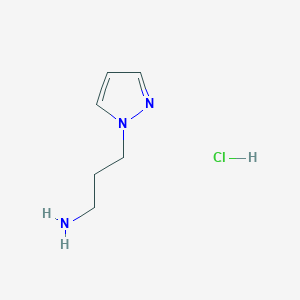
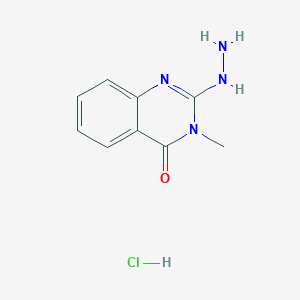
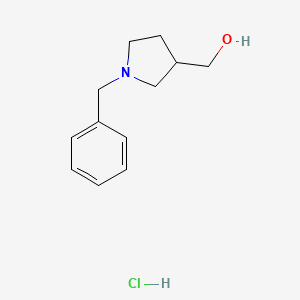
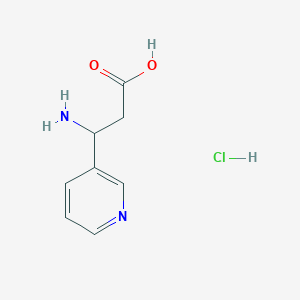
![(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amine hydrobromide](/img/structure/B7955738.png)
![2-[2-[2-(dimethylamino)ethyl]-5-methyl-1H-indol-3-yl]ethanamine;oxalic acid](/img/structure/B7955743.png)
![2-[2-[2-[benzyl(methyl)amino]ethyl]-5-methyl-1H-indol-3-yl]ethanamine;oxalic acid](/img/structure/B7955749.png)
![4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B7955751.png)
![1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(2-chlorophenyl)methylamino]pyrrolidine-1,2-dicarboxylate;oxalic acid](/img/structure/B7955761.png)
![Imidazo[2,1-b]thiazole-2-carboxylic acid, 3-methyl-6-phenyl-, monohydrochloride](/img/structure/B7955772.png)
